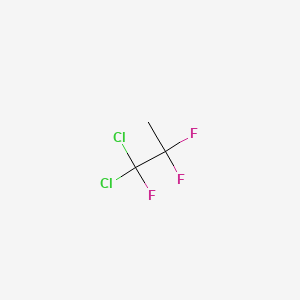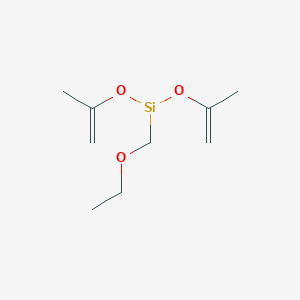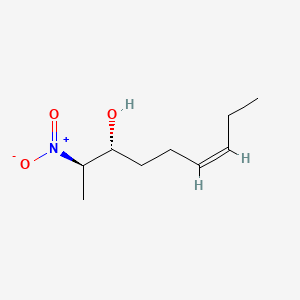
6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nonen-3-ol, 2-nitro-, (R,R-(Z))** is an organic compound characterized by the presence of a nitro group and a nonenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) typically involves the nitration of 6-Nonen-3-ol. This process can be carried out using nitrating agents such as nitric acid or nitrogen dioxide under controlled conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of nitro groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) involves its interaction with various molecular targets through its nitro group. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These interactions can affect cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
6-Nonen-3-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-3-hexanol: Similar nitro group but different carbon chain length and structure.
3-Nitro-1-hexanol: Different position of the nitro group and carbon chain length.
Uniqueness: 6-Nonen-3-ol, 2-nitro-, (R*,R*-(Z)) is unique due to its specific stereochemistry and the presence of both a nitro group and a nonenol structure
Eigenschaften
CAS-Nummer |
138668-22-1 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(Z,2R,3R)-2-nitronon-6-en-3-ol |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h4-5,8-9,11H,3,6-7H2,1-2H3/b5-4-/t8-,9-/m1/s1 |
InChI-Schlüssel |
JCKFWXKYRFJUGM-UVSMVFJQSA-N |
Isomerische SMILES |
CC/C=C\CC[C@H]([C@@H](C)[N+](=O)[O-])O |
Kanonische SMILES |
CCC=CCCC(C(C)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



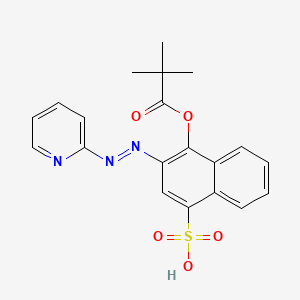
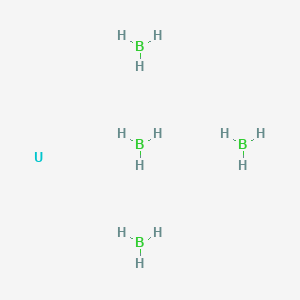
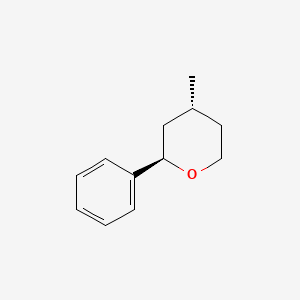

![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

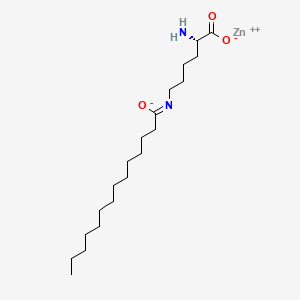
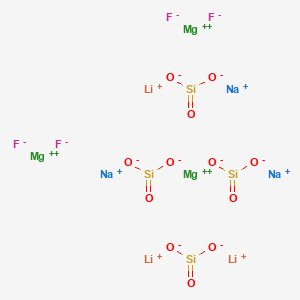
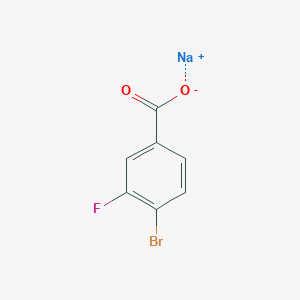
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
